In Vivo Protective Efficacy in Murine Systemic Candidosis: Vibunazole vs. Ketoconazole and Bay L9139
In a head-to-head murine model of systemic candidosis, vibunazole (racemate) was directly compared to ketoconazole and Bay L9139. At a dose of 200 mg/kg/day administered orally, both vibunazole and ketoconazole provided protection against C. albicans infection, whereas Bay L9139 did not, suggesting synergistic toxicity of the latter with the infection at that dose . When treatment was initiated on day 4 post-infection, vibunazole at doses of 10-200 mg/kg/day was ineffective, while ketoconazole at 100-200 mg/kg/day prolonged survival .
| Evidence Dimension | In vivo protective efficacy (survival) in mice with systemic C. albicans infection |
|---|---|
| Target Compound Data | Vibunazole (racemate) at 200 mg/kg/day was protective when treatment started on day 1; ineffective at 10-200 mg/kg/day when treatment started on day 4. |
| Comparator Or Baseline | Ketoconazole at 200 mg/kg/day was protective; at 100-200 mg/kg/day prolonged survival when treatment started on day 4. Bay L9139 at 200 mg/kg/day was not protective. |
| Quantified Difference | Vibunazole and ketoconazole showed similar protective effects at 200 mg/kg/day when treatment was initiated early, but vibunazole lacked efficacy in delayed treatment models where ketoconazole remained effective. |
| Conditions | CD-1 male mice challenged intravenously with C. albicans (>LD80), treated twice daily orally for one month. |
Why This Matters
This data demonstrates that while vibunazole can be as effective as ketoconazole in early intervention, its utility in treating established infections is limited, a crucial factor for experimental design in in vivo antifungal research.
- [1] Lefler, E., & Stevens, D. A. (1985). New azole compounds: vibunazole (Bay n7133) and Bay L9139, compared with ketoconazole in the therapy of systemic candidosis and in pharmacokinetic studies, in mice. Journal of Antimicrobial Chemotherapy, 15(1), 69–75. View Source
